
3-Amino-N-(1-(4-(trifluoromethyl)phenyl)ethyl)azetidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-N-(1-(4-(trifluoromethyl)phenyl)ethyl)azetidine-1-carboxamide is a synthetic organic compound characterized by the presence of an azetidine ring, an amino group, and a trifluoromethyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-(1-(4-(trifluoromethyl)phenyl)ethyl)azetidine-1-carboxamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Trifluoromethyl-Substituted Phenyl Group: This step often involves nucleophilic substitution reactions using trifluoromethyl-substituted benzene derivatives.
Amino Group Introduction: The amino group can be introduced through reductive amination or other suitable methods.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Amino-N-(1-(4-(trifluoromethyl)phenyl)ethyl)azetidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines.
Scientific Research Applications
3-Amino-N-(1-(4-(trifluoromethyl)phenyl)ethyl)azetidine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.
Biological Studies: It is used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 3-Amino-N-(1-(4-(trifluoromethyl)phenyl)ethyl)azetidine-1-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain receptors, while the azetidine ring provides structural rigidity. These interactions can modulate biological pathways, leading to various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-N-(1-(4-fluorophenyl)ethyl)azetidine-1-carboxamide
- 3-Amino-N-(1-(4-chlorophenyl)ethyl)azetidine-1-carboxamide
- 3-Amino-N-(1-(4-methylphenyl)ethyl)azetidine-1-carboxamide
Uniqueness
The presence of the trifluoromethyl group in 3-Amino-N-(1-(4-(trifluoromethyl)phenyl)ethyl)azetidine-1-carboxamide distinguishes it from similar compounds. This group enhances its lipophilicity and metabolic stability, making it a unique candidate for various applications.
Properties
CAS No. |
920320-50-9 |
|---|---|
Molecular Formula |
C13H16F3N3O |
Molecular Weight |
287.28 g/mol |
IUPAC Name |
3-amino-N-[1-[4-(trifluoromethyl)phenyl]ethyl]azetidine-1-carboxamide |
InChI |
InChI=1S/C13H16F3N3O/c1-8(18-12(20)19-6-11(17)7-19)9-2-4-10(5-3-9)13(14,15)16/h2-5,8,11H,6-7,17H2,1H3,(H,18,20) |
InChI Key |
UUNXGWIUNZCZOM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(F)(F)F)NC(=O)N2CC(C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


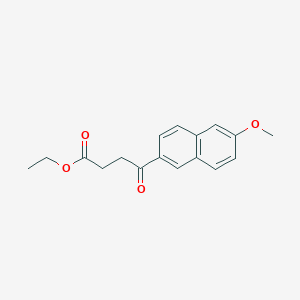
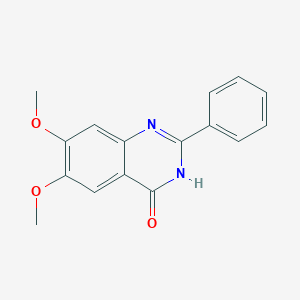
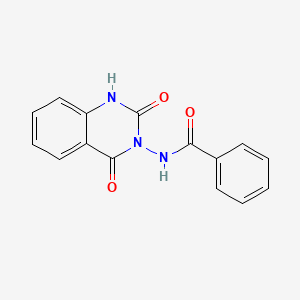
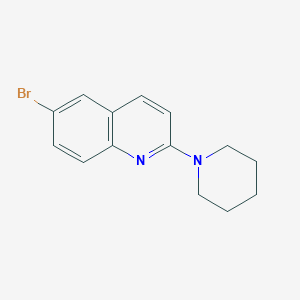
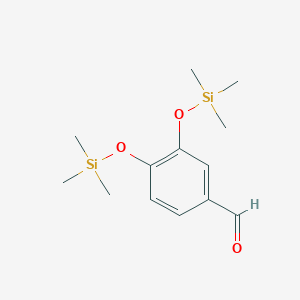

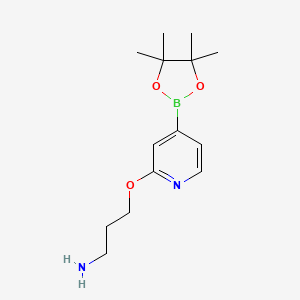

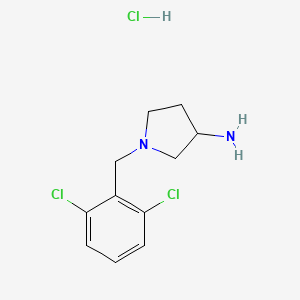
![N-Benzyl-1-phenyl-N-[(trimethylsilyl)methyl]methanamine](/img/structure/B11842147.png)
![2-[2-(4-Methoxyphenyl)ethyl]quinazolin-4(1H)-one](/img/structure/B11842152.png)


![9-(5-Methylhexan-2-yl)-2H-pyrazolo[3,4-c]quinolin-4-amine](/img/structure/B11842183.png)
